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Compound Name: N,N-Dimethylamidino Urea

Cat. No.: B15572935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the proposed synthesis of N,N-
Dimethylamidino Urea. Due to the absence of direct literature precedence for this specific

molecule, the outlined procedure is a well-reasoned, hypothetical pathway based on

established chemical principles for the synthesis of structurally related compounds, namely

N,N-dimethylguanidine and various urea derivatives. The proposed two-step synthesis involves

the initial preparation of N,N-dimethylguanidine hydrochloride from dicyandiamide and

dimethylamine hydrochloride, followed by the reaction of N,N-dimethylguanidine with a

carbamoylating agent to yield the final product. All quantitative data is summarized in tables,

and the experimental workflow is visualized using a Graphviz diagram.

Introduction
N,N-Dimethylamidino Urea is a guanidine derivative containing a urea moiety. While the

biological activity of this specific compound is not widely documented, the guanidinium group is

a key feature in many biologically active molecules, including the well-known antidiabetic drug

Metformin (N,N-dimethylbiguanide). The synthesis protocol detailed herein provides a practical

approach for researchers to produce N,N-Dimethylamidino Urea for further investigation in

drug discovery and development.

The proposed synthetic strategy is a two-step process:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15572935?utm_src=pdf-interest
https://www.benchchem.com/product/b15572935?utm_src=pdf-body
https://www.benchchem.com/product/b15572935?utm_src=pdf-body
https://www.benchchem.com/product/b15572935?utm_src=pdf-body
https://www.benchchem.com/product/b15572935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of N,N-Dimethylguanidine Hydrochloride. This initial step involves the

reaction of dicyandiamide with dimethylamine hydrochloride. This is a common and well-

established method for the preparation of substituted guanidines.

Step 2: Synthesis of N,N-Dimethylamidino Urea. The second step involves the reaction of

the synthesized N,N-dimethylguanidine with isocyanic acid (generated in situ from potassium

isocyanate) to form the final urea derivative. This method is analogous to the synthesis of

other N-substituted ureas from primary and secondary amines.

Proposed Synthetic Pathway
The overall proposed reaction scheme is as follows:

Step 1: Synthesis of N,N-Dimethylguanidine Hydrochloride

(CH₃)₂NH·HCl + H₂N-C(=NH)-NH-CN → (CH₃)₂N-C(=NH)-NH₂·HCl + other byproducts

Step 2: Synthesis of N,N-Dimethylamidino Urea

(CH₃)₂N-C(=NH)-NH₂ + KNCO + H₂O → (CH₃)₂N-C(=NH)-NH-C(=O)NH₂ + KOH

Experimental Protocols
3.1. Step 1: Synthesis of N,N-Dimethylguanidine Hydrochloride

This procedure is adapted from established methods for the synthesis of substituted

guanidines.

Materials and Reagents:

Dicyandiamide (2-cyanoguanidine)

Dimethylamine hydrochloride

Toluene

Ethanol
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Equipment:

Round-bottom flask with a reflux condenser

Heating mantle with a magnetic stirrer

Rotary evaporator

Büchner funnel and filter paper

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

dicyandiamide (1.0 eq) and dimethylamine hydrochloride (1.1 eq).

Add toluene to the flask to create a slurry.

Heat the reaction mixture to reflux with vigorous stirring.

Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

The solid product, N,N-dimethylguanidine hydrochloride, will precipitate out of the solution.

Collect the solid by vacuum filtration using a Büchner funnel.

Wash the solid with a small amount of cold ethanol to remove any unreacted starting

materials and impurities.

Dry the product under vacuum to obtain N,N-dimethylguanidine hydrochloride as a white

solid.

3.2. Step 2: Synthesis of N,N-Dimethylamidino Urea

This protocol is based on the general procedure for the synthesis of urea derivatives from

amines and potassium cyanate.
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Materials and Reagents:

N,N-Dimethylguanidine hydrochloride (from Step 1)

Potassium isocyanate (KNCO)

Hydrochloric acid (1 M)

Sodium hydroxide solution (to adjust pH)

Deionized water

Equipment:

Beaker or Erlenmeyer flask

Magnetic stirrer

pH meter or pH paper

Ice bath

Büchner funnel and filter paper

Procedure:

Dissolve N,N-dimethylguanidine hydrochloride (1.0 eq) in deionized water in a beaker.

In a separate beaker, dissolve potassium isocyanate (1.2 eq) in deionized water.

Cool the N,N-dimethylguanidine hydrochloride solution in an ice bath.

Slowly add the potassium isocyanate solution to the cooled N,N-dimethylguanidine solution

while stirring.

Slowly add 1 M hydrochloric acid to the reaction mixture to maintain a slightly acidic pH

(around 5-6). This facilitates the formation of isocyanic acid in situ.
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Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm

to room temperature and stir for an additional 4-6 hours.

Monitor the reaction progress by TLC.

Once the reaction is complete, carefully adjust the pH of the solution to neutral (pH 7) using

a dilute sodium hydroxide solution.

Cool the solution in an ice bath to induce crystallization of the product.

Collect the solid product by vacuum filtration.

Wash the product with a small amount of cold water.

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture)

to obtain pure N,N-Dimethylamidino Urea.

Dry the final product under vacuum.

Data Presentation
Table 1: Reagent Quantities for the Synthesis of N,N-Dimethylguanidine Hydrochloride

Reagent
Molar Mass (
g/mol )

Moles (mol) Mass (g) Volume (mL)

Dicyandiamide 84.08 1.0 84.08 -

Dimethylamine

HCl
81.54 1.1 89.69 -

Toluene - - - ~250-500

Table 2: Reagent Quantities for the Synthesis of N,N-Dimethylamidino Urea
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Reagent
Molar Mass (
g/mol )

Moles (mol) Mass (g) Volume (mL)

N,N-

Dimethylguanidin

e HCl

123.58 1.0 123.58 -

Potassium

Isocyanate
81.11 1.2 97.33 -

1 M Hydrochloric

Acid
- - - As needed

Deionized Water - - -
Sufficient to

dissolve

Visualization of the Experimental Workflow

Step 1: Synthesis of N,N-Dimethylguanidine HCl

Step 2: Synthesis of N,N-Dimethylamidino Urea
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Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for N,N-Dimethylamidino Urea.

To cite this document: BenchChem. [Application Notes and Protocols: Step-by-Step
Synthesis of N,N-Dimethylamidino Urea]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572935#step-by-step-synthesis-protocol-for-n-n-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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